4-(5-Chloro-1,3-benzoxazol-2-yl)-1-(4-fluorophenyl)-2-pyrrolidinone
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Overview
Description
4-(5-Chloro-1,3-benzoxazol-2-yl)-1-(4-fluorophenyl)-2-pyrrolidinone is a synthetic organic compound that belongs to the class of benzoxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chloro-1,3-benzoxazol-2-yl)-1-(4-fluorophenyl)-2-pyrrolidinone typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Benzoxazole Ring: Starting with a suitable precursor, such as 2-aminophenol, which undergoes cyclization with a chlorinated carboxylic acid derivative to form the benzoxazole ring.
Substitution Reactions: Introduction of the chloro and fluoro substituents through nucleophilic aromatic substitution reactions.
Pyrrolidinone Formation: Coupling of the benzoxazole derivative with a pyrrolidinone precursor under specific conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different biological activities.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 4-(5-Chloro-1,3-benzoxazol-2-yl)-1-(4-fluorophenyl)-2-pyrrolidinone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets and altering their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Chloro-1,3-benzoxazol-2-yl)-1-phenyl-2-pyrrolidinone
- 4-(5-Chloro-1,3-benzoxazol-2-yl)-1-(4-chlorophenyl)-2-pyrrolidinone
- 4-(5-Chloro-1,3-benzoxazol-2-yl)-1-(4-methylphenyl)-2-pyrrolidinone
Uniqueness
4-(5-Chloro-1,3-benzoxazol-2-yl)-1-(4-fluorophenyl)-2-pyrrolidinone is unique due to the presence of both chloro and fluoro substituents, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C17H12ClFN2O2 |
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Molecular Weight |
330.7 g/mol |
IUPAC Name |
4-(5-chloro-1,3-benzoxazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C17H12ClFN2O2/c18-11-1-6-15-14(8-11)20-17(23-15)10-7-16(22)21(9-10)13-4-2-12(19)3-5-13/h1-6,8,10H,7,9H2 |
InChI Key |
ISGOYOKRMVERCW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C3=NC4=C(O3)C=CC(=C4)Cl |
Origin of Product |
United States |
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